molecular formula C9H16 B14159402 2,6-Dimethylhepta-2,4-diene CAS No. 4634-87-1

2,6-Dimethylhepta-2,4-diene

Cat. No.: B14159402
CAS No.: 4634-87-1
M. Wt: 124.22 g/mol
InChI Key: HQTKNGJJNNTBLG-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-2,4-diene (CAS: 4634-87-1) is a branched, conjugated diene with the IUPAC name (4Z)-2,6-dimethylhepta-2,4-diene. Its structure features methyl groups at positions 2 and 6 and conjugated double bonds at positions 2 and 4 (Fig. 1).

Molecular Formula: C₉H₁₆
Molecular Weight: 124.22 g/mol
SMILES: CC(C)\C=C/C=C(C)C
Key Properties:

  • Volatile hydrocarbon with low polarity.
  • Detected in plant essential oils and coffee aroma profiles .
  • Potential urinary biomarker for cancer detection in preclinical models .

Properties

CAS No.

4634-87-1

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2,6-dimethylhepta-2,4-diene

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3

InChI Key

HQTKNGJJNNTBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dimethylhepta-2,4-diene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 2,6-dimethylhepta-2,4-diene but differ in substituent positions, functional groups, or applications:

Compound Name Molecular Formula CAS Number Key Structural Features Natural/Industrial Source
This compound C₉H₁₆ 4634-87-1 Conjugated diene; methyl at C2 and C6 Herbs, spices, coffee volatiles
6,6-Dimethylhepta-2,4-diene C₉H₁₆ Not available Methyl groups at C6; isolated diene Boswellia rivae resin
Hexa-2,4-dienoic acid C₆H₈O₂ 110-44-1 Conjugated diene with carboxylic acid group Industrial synthesis
trans-Cadina-1(6),4-diene C₁₅H₂₄ Not available Bicyclic sesquiterpene; isolated diene Lantana camara essential oil
(Z)-Salvene C₁₀H₁₆ Not available Monoterpene with single double bond Plant resins

Notes:

  • Hexa-2,4-dienoic acid introduces a polar carboxylic acid group, increasing its water solubility and industrial utility (e.g., food additives) .

Physicochemical Properties

Property This compound 6,6-Dimethylhepta-2,4-diene Hexa-2,4-dienoic acid
Boiling Point Not reported Not reported 215°C
Volatility High (detected in coffee) Moderate (resin-derived) Low (polar functional group)
Natural Abundance 0.1–0.2% in Boswellia rivae 0.1–0.2% in Boswellia rivae Synthetic

Stability and Reactivity

  • Conjugation Effects : The conjugated double bonds in this compound enhance resonance stability compared to isolated dienes like trans-cadina-1(6),4-diene .
  • Steric Hindrance : Methyl groups at C2 and C6 in this compound may limit rotational freedom, influencing reactivity in epoxidation or Diels-Alder reactions .

Key Research Findings

  • Natural Occurrence: this compound is a minor constituent in Boswellia rivae resin (0.1–0.2%) but more abundant in coffee volatiles .
  • Biomedical Potential: Elevated levels in urine correlate with breast cancer metastasis, suggesting diagnostic utility .
  • Synthetic Derivatives : Epoxidation of related dienes (e.g., 2,6-dimethylhepta-2,6-dien-1-ol) yields bioactive compounds with cytotoxic properties .

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